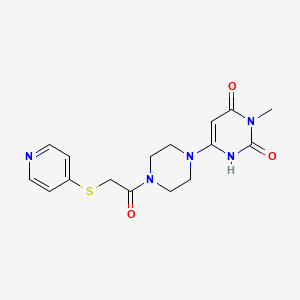
3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a pyridine-thioacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the piperazine and pyridine-thioacetyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for consistent production quality.
化学反応の分析
Types of Reactions
3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.
科学的研究の応用
3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry: It can be used in the development of new materials with specific properties, such as improved solubility or stability.
作用機序
The mechanism of action of 3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group at the 3-position.
3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyridine-2,4(1H,3H)-dione: Has a pyridine core instead of a pyrimidine core.
Uniqueness
The presence of the methyl group at the 3-position and the pyrimidine core makes 3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione unique. These structural features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
特性
IUPAC Name |
3-methyl-6-[4-(2-pyridin-4-ylsulfanylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-19-14(22)10-13(18-16(19)24)20-6-8-21(9-7-20)15(23)11-25-12-2-4-17-5-3-12/h2-5,10H,6-9,11H2,1H3,(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKBONDKKPKIFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CSC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














